molecular formula C9H11BrClN B3238417 (4-Bromo-3-chlorobenzyl)dimethylamine CAS No. 1414870-53-3

(4-Bromo-3-chlorobenzyl)dimethylamine

Cat. No.: B3238417
CAS No.: 1414870-53-3
M. Wt: 248.55 g/mol
InChI Key: MBZYFQGJMCBYTQ-UHFFFAOYSA-N
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Description

“(4-Bromo-3-chlorobenzyl)dimethylamine” is a chemical compound with the molecular formula C9H11BrClN . It has a molecular weight of 248.55 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CN©CC1=CC=C(Br)C(Cl)=C1 . This indicates that the molecule consists of a benzene ring substituted with bromine and chlorine atoms, and a dimethylamine group attached to the benzene ring via a methylene bridge .

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

(4-Bromo-3-chlorobenzyl)dimethylamine serves as an important synthetic intermediate in organic chemistry, particularly in the synthesis of various aromatic compounds. For instance, the compound has been utilized in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, which is a crucial intermediate for the development of medicines, pesticides, and other chemical products. This process highlights a method with low production costs, simple operation, and environmental friendliness, making it suitable for industrial production (Wang Ling-ya, 2015).

Development of Super Lewis Basic Compounds

Another application involves the synthesis of highly electron-rich dialkylamino-substituted compounds, where this compound is a key precursor. This research led to the creation of new terpyridines with very high methyl cation affinities, suggesting their potential as excellent ligands in various chemical applications due to their strong Lewis basicity (Merlin Kleoff et al., 2019).

Crystallography and Material Science

In material science and crystallography, the compound has contributed to the understanding of molecular structures and interactions. A study on bis[4-(dimethylamino)pyridinium] tetrabromidobis(4-chlorophenyl)stannate(IV)–4-bromochlorobenzene revealed insights into weak hydrogen bonding and molecular disorder, which are significant for designing materials with specific properties (See Mun Lee et al., 2009).

Nonlinear Optical Properties

The compound's derivatives have been explored for their nonlinear optical properties, which are crucial for the development of optical devices like limiters and switches. For example, the synthesis and study of chalcone derivative compounds have revealed their potential in optical device applications due to their distinct nonlinear absorption behavior, showcasing a transition from saturable to reverse saturable absorption under varying excitation intensities (K. Rahulan et al., 2014).

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZYFQGJMCBYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228339
Record name Benzenemethanamine, 4-bromo-3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-53-3
Record name Benzenemethanamine, 4-bromo-3-chloro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-bromo-3-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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